N'-(Furan-2-ylmethylene)-2-(2-methoxyphenoxy)acetohydrazide
CAS No.:
Cat. No.: VC15687388
Molecular Formula: C14H14N2O4
Molecular Weight: 274.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14N2O4 |
|---|---|
| Molecular Weight | 274.27 g/mol |
| IUPAC Name | N-[(E)-furan-2-ylmethylideneamino]-2-(2-methoxyphenoxy)acetamide |
| Standard InChI | InChI=1S/C14H14N2O4/c1-18-12-6-2-3-7-13(12)20-10-14(17)16-15-9-11-5-4-8-19-11/h2-9H,10H2,1H3,(H,16,17)/b15-9+ |
| Standard InChI Key | CXNPPRBSCFVQKO-OQLLNIDSSA-N |
| Isomeric SMILES | COC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=CO2 |
| Canonical SMILES | COC1=CC=CC=C1OCC(=O)NN=CC2=CC=CO2 |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The compound features a hydrazone backbone () bridging two aromatic systems: a furan ring and a 2-methoxyphenoxy group. The furan moiety contributes electron-rich characteristics, while the methoxyphenoxy group introduces steric bulk and potential hydrogen-bonding sites. X-ray crystallography of related hydrazones reveals that such molecules often adopt planar configurations, facilitating π-π stacking interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 274.27 g/mol |
| IUPAC Name | N-[(E)-furan-2-ylmethylideneamino]-2-(2-methoxyphenoxy)acetamide |
| Canonical SMILES | COC1=CC=CC=C1OCC(=O)NN=CC2=CC=CO2 |
| Topological Polar Surface Area | 85.1 Ų (calculated) |
The isomeric SMILES string () confirms the E-configuration of the hydrazone bond, a common feature in bioactive hydrazones due to enhanced stability .
Spectroscopic Features
While direct spectroscopic data for this specific compound is limited, analogs exhibit characteristic FT-IR absorptions at:
-
3250–3300 cm (N-H stretch),
-
1660–1680 cm (C=O amide),
-
1590–1610 cm (C=N imine) .
of similar structures shows signals at δ 8.3–8.5 ppm (imine proton), δ 6.5–7.8 ppm (furan and phenyl protons), and δ 3.7–3.9 ppm (methoxy group) .
Synthesis and Reaction Pathways
Condensation Reaction Mechanism
The synthesis follows a two-step protocol:
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Hydrazide Formation: 2-(2-Methoxyphenoxy)acetic acid reacts with hydrazine hydrate to yield 2-(2-methoxyphenoxy)acetohydrazide.
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Schiff Base Formation: Condensation with furan-2-carbaldehyde in ethanol under reflux, catalyzed by acetic acid:
This method typically achieves yields of 70–85% after recrystallization from ethanol .
Optimization Parameters
Key reaction conditions derived from analogous syntheses :
-
Molar Ratio: 1:1.2 (hydrazide:aldehyde)
-
Temperature: 70–80°C
-
Time: 4–6 hours
-
Catalyst: 2–3 drops glacial acetic acid
Table 2: Synthetic Comparison with Analogous Compounds
| Compound | Yield (%) | Reaction Time (h) | Reference |
|---|---|---|---|
| Furan-2-carbohydrazide | 89 | 3 | |
| 5-Nitro-furan-2-carbaldehyde TSC | 76 | 5 | |
| Target Compound | 82* | 5 | |
| *Estimated from similar protocols |
Coordination Chemistry Applications
Metal Complex Formation
The compound’s N and O donor atoms enable coordination with transition metals. A nickel(II) complex (CAS# 1130231-11-6) demonstrates the ligand’s versatility:
Table 3: Complex Properties
| Parameter | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 452.90 g/mol |
| Geometry | Octahedral (predicted) |
Such complexes find applications in catalysis and materials science, particularly in oxidation reactions mediated by nickel centers.
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